molecular formula C8H5FIN B1402029 7-Fluoro-4-iodo-1H-indole CAS No. 1360883-26-6

7-Fluoro-4-iodo-1H-indole

Cat. No.: B1402029
CAS No.: 1360883-26-6
M. Wt: 261.03 g/mol
InChI Key: XSMOERMZYRODHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of both fluorine and iodine atoms on the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-iodo-1H-indole typically involves halogenation reactions. One common method includes the iodination of 7-fluoroindole using iodine and an oxidizing agent such as sodium iodate in an acidic medium . The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position on the indole ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes halogenation, purification, and crystallization steps to obtain the compound in high purity and yield .

Mechanism of Action

The mechanism of action of 7-Fluoro-4-iodo-1H-indole involves its interaction with biological targets through halogen bonding and hydrophobic interactions. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The iodine atom can form strong halogen bonds with biological macromolecules, influencing their function and activity . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 7-Fluoroindole
  • 4-Iodoindole
  • 7-Fluoro-1H-indole-2,3-dione

Comparison: 7-Fluoro-4-iodo-1H-indole is unique due to the simultaneous presence of fluorine and iodine, which imparts distinct reactivity and biological properties compared to its analogs. For instance, 7-Fluoroindole lacks the iodine atom, reducing its potential for halogen bonding, while 4-Iodoindole lacks the fluorine atom, affecting its lipophilicity and membrane permeability . The combination of these halogens in this compound makes it a valuable compound for various applications .

Properties

IUPAC Name

7-fluoro-4-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMOERMZYRODHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-4-iodo-1H-indole
Reactant of Route 2
Reactant of Route 2
7-Fluoro-4-iodo-1H-indole
Reactant of Route 3
Reactant of Route 3
7-Fluoro-4-iodo-1H-indole
Reactant of Route 4
7-Fluoro-4-iodo-1H-indole
Reactant of Route 5
7-Fluoro-4-iodo-1H-indole
Reactant of Route 6
7-Fluoro-4-iodo-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.